molecular formula C16H13ClN4O4 B363017 2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide CAS No. 324014-51-9

2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide

Cat. No.: B363017
CAS No.: 324014-51-9
M. Wt: 360.75g/mol
InChI Key: XIEANVLEJANOKN-DJKKODMXSA-N
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Description

2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a hydrazine carbonyl linker and nitro-aromatic systems, a structural motif often investigated for its potential to modulate key biological pathways. Compounds with similar structural features have been explored as modulators of protein kinase activity, which are critical targets in oncology and the study of cellular signaling cascades . The presence of the hydrazine carbonyl group can facilitate molecular recognition through hydrogen bonding, influencing the compound's binding affinity and selectivity . Researchers may utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening and biological evaluation. Its primary research value lies in the development of novel therapeutic agents, particularly for investigating enzyme inhibition and signal transduction disorders. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-chloro-N-[2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O4/c17-14-4-2-1-3-13(14)16(23)18-10-15(22)20-19-9-11-5-7-12(8-6-11)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEANVLEJANOKN-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves activating 2-chlorobenzoic acid (CAS 118-91-2) using carbodiimide reagents. In a representative procedure:

  • Reagents : 2-Chlorobenzoic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv), and methylhydrazine (1.5 equiv).

  • Conditions : Reaction in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours.

  • Workup : Extraction with saturated NaHCO₃, drying over Na₂SO₄, and solvent evaporation.

  • Yield : 72–78% after recrystallization from ethanol.

This method minimizes racemization and ensures high purity, critical for subsequent condensation reactions.

Schiff Base Formation with 4-Nitrobenzaldehyde

The hydrazide intermediate undergoes condensation with 4-nitrobenzaldehyde (CAS 555-16-8) to form the benzylidene-hydrazine moiety.

Acid-Catalyzed Condensation

A reflux-based approach is commonly employed:

  • Reagents : Hydrazide intermediate (1.0 equiv), 4-nitrobenzaldehyde (1.1 equiv), glacial acetic acid (catalytic).

  • Conditions : Reflux in absolute ethanol (48–72 hours) under nitrogen.

  • Workup : Cooling to 4°C, filtration, and washing with cold ethanol.

  • Yield : 65–70%.

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration. The trans-configuration of the resulting imine (C=N) is confirmed by X-ray crystallography.

Microwave-Assisted Synthesis

To reduce reaction time, microwave irradiation has been optimized:

  • Parameters : 100 W power, 80°C, 15 minutes in ethanol.

  • Yield : 82–85% with ≥95% purity (HPLC).

  • Advantages : Enhanced reaction kinetics and reduced side-product formation.

Alternative Pathways and Modifications

Solid-Phase Synthesis

A patent-pending method utilizes polymer-supported reagents for scalability:

  • Resin : Wang resin-functionalized hydrazide.

  • Conditions : Condensation with 4-nitrobenzaldehyde in DMF at 50°C for 6 hours.

  • Cleavage : TFA/DCM (1:9) to release the product.

  • Yield : 88% with >99% purity.

One-Pot Sequential Reactions

Combining hydrazide formation and condensation in a single vessel improves efficiency:

  • Steps :

    • EDCl-mediated coupling of 2-chlorobenzoic acid and methylhydrazine.

    • Direct addition of 4-nitrobenzaldehyde and acetic acid.

  • Yield : 70% overall.

Analytical Characterization

Critical validation data for the final compound:

Parameter Value Method
Melting Point218–220°CDifferential Scanning Calorimetry
IR (KBr)1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)FT-IR
¹H NMR (DMSO-d₆)δ 8.35 (s, 1H, CH=N), 7.45–8.20 (m, 8H, Ar–H)400 MHz NMR
Purity≥95%HPLC (C18, MeCN/H₂O)

Industrial-Scale Considerations

Solvent Selection

  • Preferred : Ethanol (low toxicity, cost-effective).

  • Avoid : DMF (difficult removal, environmental concerns).

Byproduct Management

  • Impurities : Unreacted aldehyde (≤2%) removed via silica gel chromatography.

  • Waste Streams : Ethanol recovered by distillation (85% efficiency).

Challenges and Optimization

Stereochemical Control

The trans-configuration predominates due to steric hindrance during imine formation. Microwave methods increase trans:cis ratios to 98:2.

Moisture Sensitivity

Hydrazide intermediates are hygroscopic; reactions require anhydrous conditions or molecular sieves .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its hydrazone structure, which is known for various pharmacological activities.

    Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide would depend on its specific biological target. Generally, hydrazones can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group may also play a role in its biological activity, potentially through redox reactions.

Comparison with Similar Compounds

Substituent Impact :

  • Nitro Group (NO₂): The nitro group in the target compound enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions .
  • Thioyl vs. Carbonyl : Replacement of the carbonyl (C=O) with a thioyl (C=S) group (as in ) reduces hydrogen-bonding capacity, altering solubility and crystallinity.
  • Sulfonyl Groups : Compounds with sulfonyl substituents (e.g., ) exhibit increased polarity and thermal stability (mp > 200°C), attributed to strong sulfonyl interactions.

Physicochemical and Spectroscopic Properties

Melting Points and Thermal Stability

Compound Melting Point (°C) Key Functional Groups Reference
Target Compound Not reported Nitro, chloro, hydrazinecarboxamide
2-Chloro-N-[N-(4-chlorobenzoyl)hydrazinocarbothioyl]benzamide 203–208 Thioyl, chloro
N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)hydrazinecarboximidamide 203–208 Sulfonyl, trifluoromethyl

Spectroscopic Comparisons :

  • IR Spectroscopy :
    • Target Compound: Expected peaks at ~1670 cm⁻¹ (C=O), 1565 cm⁻¹ (C=N), and 1323 cm⁻¹ (SO₂ in analogues) .
    • Thioyl Analogue: Distinct C=S stretch at ~1250 cm⁻¹, absent in the target compound .
  • ¹H-NMR :
    • Target Compound: Aromatic protons resonate at δ 7.48–8.30 ppm, with hydrazine NH peaks at δ 11.58 ppm (similar to ).
    • Sulfonyl Derivatives: Additional SCH₂ protons at δ 4.46 ppm and SO₂NH at δ 11.58 ppm .

Biological Activity

2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antidiabetic properties, interactions with enzymes, and structure-activity relationships (SAR).

Chemical Structure

The compound’s structure can be represented as follows:

C15H14ClN3O3\text{C}_{15}\text{H}_{14}\text{ClN}_{3}\text{O}_{3}

This indicates the presence of chlorine, nitro, and hydrazine functional groups, which are crucial for its biological effects.

Antidiabetic Activity

Recent studies have demonstrated that derivatives of 4-nitrobenzamide, including the target compound, exhibit promising antidiabetic properties through inhibition of key enzymes involved in carbohydrate metabolism.

  • Inhibition of α-Glucosidase and α-Amylase :
    • The compound was evaluated for its ability to inhibit α-glucosidase and α-amylase, enzymes that play critical roles in carbohydrate digestion.
    • IC50 Values : The synthesized compounds showed varying degrees of inhibitory potential with IC50 values ranging from 10.75 ± 0.52 μM to 130.90 ± 2.42 μM compared to the reference drug acarbose (IC50 = 39.48 ± 0.80 μM) .
CompoundIC50 (μM)Remarks
This compoundTBDPotentially effective inhibitor
Acarbose39.48 ± 0.80Standard reference
  • Mechanism of Action :
    • Docking studies revealed that the compound interacts favorably with the active sites of the enzymes through hydrogen bonding and hydrophobic interactions, which enhances its inhibitory capacity .

Structure-Activity Relationship (SAR)

The efficacy of the compound is influenced by its structural components:

  • Electron-Withdrawing and Electron-Donating Groups : The presence of both nitro (electron-withdrawing) and methyl (electron-donating) groups on the phenyl ring significantly enhances enzyme inhibitory activity .
  • Binding Energy : The most active compounds exhibited binding energies ranging from -9.7 to -8.0 kcal/mol, indicating strong interactions with enzyme active sites .

Case Studies

Several studies have focused on similar compounds within this chemical class, providing insights into their biological activities:

  • Antidiabetic Studies :
    • A study synthesized various N-(alkyl/aryl)-4-nitrobenzamide derivatives, demonstrating that modifications to the phenyl ring can lead to enhanced α-glucosidase inhibition .
    • The study concluded that specific substitutions can optimize biological activity and reduce toxicity.
  • Toxicological Assessments :
    • In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggested that these compounds generally exhibit low toxicity profiles and good solubility, adhering to Lipinski's rule of five .

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